molecular formula C5H9BN2O2 B1589016 1-Ethylpyrazole-4-boronic acid CAS No. 847818-56-8

1-Ethylpyrazole-4-boronic acid

Cat. No. B1589016
M. Wt: 139.95 g/mol
InChI Key: IIBSDEGSGLVNOY-UHFFFAOYSA-N
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Description

1-Ethylpyrazole-4-boronic Acid is a chemical reagent typically used in the biomedical sphere for pharmaceutical applications . This compound aids in the synthesis of a variety of drugs, primarily those that treat central nervous system disorders and certain types of cancer .


Molecular Structure Analysis

The molecular formula of 1-Ethylpyrazole-4-boronic Acid is C5H9BN2O2 . The InChI code is 1S/C5H9BN2O2/c1-2-8-4-5(3-7-8)6(9)10/h3-4,9-10H,2H2,1H3 . The molecular weight is 139.95 .


Physical And Chemical Properties Analysis

1-Ethylpyrazole-4-boronic Acid is a solid . It should be stored in an inert atmosphere, under -20C .

Scientific Research Applications

Organic Synthesis and Drug Discovery

1-Ethylpyrazole-4-boronic acid is frequently used as an intermediate in the synthesis of pharmacologically active compounds. For instance, it has been applied in the preparation of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, which are important intermediates in medicinal chemistry and drug discovery projects. These compounds have been assembled through expedient and flexible synthesis methods, including palladium-mediated α-arylation and Suzuki coupling processes, demonstrating the compound's versatility in facilitating complex chemical transformations (Havel et al., 2018).

Structural and Physicochemical Studies

The structural and physicochemical properties of boronic acid derivatives, including 1-Ethylpyrazole-4-boronic acid, have been extensively studied. Research has focused on understanding the molecular characteristics and reactivity of these compounds to optimize their application in various scientific domains. For example, investigations into silylated or germylated pyrazoleboronic acids have provided valuable insights into their structural behavior and potential uses in developing new materials and catalytic systems (Durka et al., 2015).

Bioactive Compound Synthesis

1-Ethylpyrazole-4-boronic acid serves as a precursor in the synthesis of polysubstituted N-arylpyrazole derivatives, which have shown promising bioactivity, including anticancer properties. This underscores the compound's significance in synthesizing new therapeutic agents with potential applications in treating various diseases. The ability to derive bioactive molecules from 1-Ethylpyrazole-4-boronic acid highlights its importance in medicinal chemistry and drug development (Uramaru et al., 2014).

Biomedical Applications

Beyond its utility in organic synthesis and the development of bioactive compounds, 1-Ethylpyrazole-4-boronic acid and its derivatives have been explored for various biomedical applications. These include serving as building blocks for boronic acid polymers, which have shown potential in the treatment of conditions such as HIV, obesity, diabetes, and cancer. The research in this area is aimed at leveraging the unique reactivity and binding capabilities of boronic acids to create innovative treatments and diagnostic tools (Cambre & Sumerlin, 2011).

Safety And Hazards

The compound has a GHS05 pictogram, with a signal word "Danger" . The hazard statements include H318 . The precautionary statements are P280 - P305 + P351 + P338 . It falls under the hazard classification Eye Dam. 1 . The storage class code is 11 - Combustible Solids .

properties

IUPAC Name

(1-ethylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BN2O2/c1-2-8-4-5(3-7-8)6(9)10/h3-4,9-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBSDEGSGLVNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466035
Record name 1-Ethylpyrazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpyrazole-4-boronic acid

CAS RN

847818-56-8
Record name 1-Ethylpyrazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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